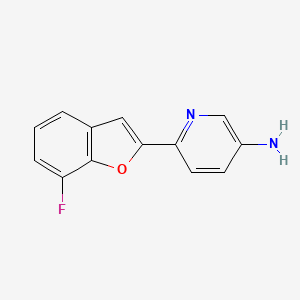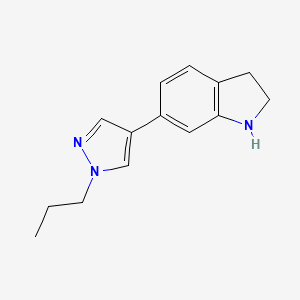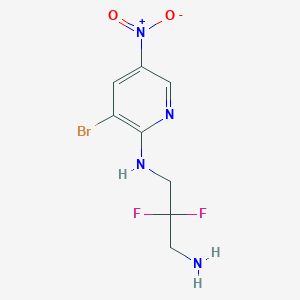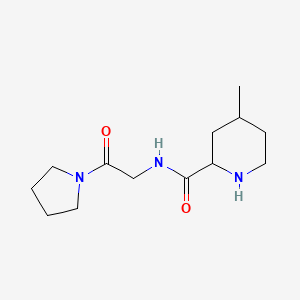
6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This molecule is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
Wirkmechanismus
The mechanism of action of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine involves the inhibition of this compound, which is a serine/threonine kinase that regulates various signaling pathways in the cell. This compound is involved in the regulation of glycogen metabolism, Wnt signaling, and cell cycle progression. The inhibition of this compound by this compound leads to the activation of various downstream signaling pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation.
Biochemical and physiological effects:
The this compound inhibitor has been shown to have several biochemical and physiological effects on the cell. It promotes cell survival by inhibiting apoptosis and reducing oxidative stress. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it improves insulin sensitivity by regulating glucose metabolism and promoting the uptake of glucose by the cells.
Vorteile Und Einschränkungen Für Laborexperimente
The 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it an ideal tool for studying the role of this compound in various cellular processes. Additionally, it has been extensively studied in vitro and in vivo, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using the this compound inhibitor in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of the results. Additionally, the inhibitor may have different effects in different cell types, which may limit its generalizability to other systems.
Zukünftige Richtungen
There are several future directions for the study of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. The inhibition of this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Another potential application is in the treatment of cancer. The this compound inhibitor has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. Additionally, it may have potential as a standalone therapy in certain types of cancer.
Finally, the this compound inhibitor may have potential applications in the treatment of metabolic disorders, such as diabetes. The inhibition of this compound has been shown to improve insulin sensitivity and regulate glucose metabolism, which may have therapeutic implications for diabetes.
Synthesemethoden
The synthesis of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine involves several steps, including the preparation of intermediates and coupling reactions. The most commonly used method for its synthesis is the Suzuki coupling reaction, which involves the reaction of 7-bromo-1-benzofuran-2-carboxylic acid with 3-aminopyridine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
The 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The inhibition of this compound has been shown to promote cell survival, reduce inflammation, and improve insulin sensitivity. Additionally, it has been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
Eigenschaften
IUPAC Name |
6-(7-fluoro-1-benzofuran-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-10-3-1-2-8-6-12(17-13(8)10)11-5-4-9(15)7-16-11/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVSIRFLMZXESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=C2)C3=NC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6644469.png)


![2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine](/img/structure/B6644495.png)


![2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid](/img/structure/B6644522.png)
![5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid](/img/structure/B6644528.png)
![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)
![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)
![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)
